Home > Products > Screening Compounds P143721 > Pyridostigmine D6 Bromide
Pyridostigmine D6 Bromide -

Pyridostigmine D6 Bromide

Catalog Number: EVT-2720249
CAS Number:
Molecular Formula: C9H13BrN2O2
Molecular Weight: 267.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyridostigmine bromide (chemical formula: C9H13N2O2Br) is synthesized through the reaction of 3-pyridinol with dimethylcarbamoyl chloride, followed by quaternization with methyl bromide. The deuterated variant, Pyridostigmine D6 bromide, incorporates six deuterium atoms, enhancing its utility in research settings where isotopic labeling is beneficial for mass spectrometry and other analytical techniques .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyridostigmine D6 bromide involves several steps:

  1. Formation of 3-Pyridyl Dimethylcarbamate: This is achieved by reacting 3-pyridinol with dimethylcarbamoyl chloride in the presence of a basic catalyst such as dimethylaniline or magnesium oxide.
  2. Quaternization: The resulting carbamate is dissolved in an organic solvent, typically dichloromethane, and treated with methyl bromide to form Pyridostigmine bromide.
  3. Deuteration: To produce the D6 variant, the starting materials or reagents are substituted with their deuterated counterparts during synthesis.

The synthetic route allows for high purity and yield, essential for both pharmaceutical applications and research purposes. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure and Data

Pyridostigmine D6 bromide retains the core structure of pyridostigmine but features deuterium atoms at specific positions on the molecular framework. The molecular weight is approximately 267.14 g/mol when accounting for the six deuterium atoms.

  • Molecular Formula: C9H7D6N2O2Br
  • Molecular Weight: 267.14 g/mol
  • Structure: The compound consists of a pyridine ring connected to a dimethylcarbamate moiety, with a quaternary ammonium ion formed by the addition of bromide.

The incorporation of deuterium enhances the stability and detection capabilities during analytical assessments .

Chemical Reactions Analysis

Reactions and Technical Details

Pyridostigmine D6 bromide participates in various chemical reactions typical for quaternary ammonium compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield 3-pyridinol and dimethylcarbamic acid.
  2. Cholinesterase Inhibition: The primary reaction mechanism involves binding to acetylcholinesterase, preventing the breakdown of acetylcholine, thus prolonging its action at neuromuscular junctions.

These reactions are critical in understanding both the therapeutic effects and potential side effects associated with pyridostigmine use .

Mechanism of Action

Process and Data

Pyridostigmine D6 bromide functions as a reversible inhibitor of acetylcholinesterase. The mechanism involves:

  1. Binding: The compound binds to the active site of acetylcholinesterase.
  2. Inhibition: This binding prevents acetylcholine from being hydrolyzed into acetate and choline, leading to increased levels of acetylcholine at synaptic clefts.
  3. Physiological Effects: Enhanced cholinergic transmission results in improved muscle contraction in conditions like myasthenia gravis.

Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations are reached within approximately 1.7 to 3.2 hours, with an elimination half-life ranging from 1.5 to 1.8 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Pyridostigmine D6 bromide typically appears as a white to off-white crystalline powder.
  • Solubility: It is freely soluble in water and ethanol but practically insoluble in diethyl ether and benzene.
  • Stability: The compound is stable under neutral pH but can degrade under alkaline conditions.

The stability profile is significant for storage and formulation purposes .

Applications

Scientific Uses

Pyridostigmine D6 bromide has several important applications:

  1. Pharmacokinetic Studies: Its deuterated form allows for precise tracking in metabolic studies using mass spectrometry.
  2. Research on Cholinergic Mechanisms: It serves as a valuable tool in studying cholinergic signaling pathways due to its reversible inhibition properties.
  3. Therapeutic Research: Ongoing research investigates its potential roles beyond myasthenia gravis treatment, including applications in neuroprotection and cognitive enhancement.
Introduction to Pyridostigmine D6 Bromide in Contemporary Research

Role of Isotopic Labeling in Cholinesterase Inhibitor Studies

Isotopic labeling, particularly deuterium substitution, has revolutionized the quantitative analysis of cholinesterase inhibitors by enabling precise discrimination between endogenous and exogenous compounds in complex biological matrices. Pyridostigmine D6 Bromide serves as an internal standard par excellence in liquid chromatography-mass spectrometry (LC-MS) methodologies, eliminating quantification inaccuracies caused by ion suppression or matrix effects [6] [10]. This application is critical because pyridostigmine bromide exhibits low oral bioavailability (10-20%) and undergoes extensive enzymatic hydrolysis by plasma cholinesterases and hepatic microsomal enzymes [10]. Research demonstrates that co-analysis with Pyridostigmine D6 Bromide improves the accuracy of pyridostigmine quantification in plasma by 23-31% compared to structural analogue internal standards, directly enhancing the reliability of pharmacokinetic parameters such as volume of distribution (0.53-1.76 L/kg) and clearance rates (0.29-1.0 L/h/kg) [5] [10].

Metabolic pathway elucidation represents another cornerstone application. Pyridostigmine undergoes complex biotransformation, generating at least eight urinary metabolites including the primary metabolite 3-hydroxy-N-methylpyridinium (3-OH NMP), alongside hydroxylated, demethylated, and quinone derivatives [10]. Pyridostigmine D6 Bromide enables researchers to track the deuterium retention pattern in these metabolites through distinctive mass fragmentation signatures. This capability proved instrumental in identifying the glucuronidation pathway of 3-OH NMP and quantifying the 4:1 excretion ratio of unchanged pyridostigmine to its major metabolite in human urine [10]. The tracer's stability in acidic conditions (pH 1.0) contrasts with its alkaline lability (pH >8.5), necessitating careful analytical protocol design to preserve molecular integrity during sample preparation [10].

Table 1: Analytical Methodologies Enabled by Pyridostigmine D6 Bromide in Cholinesterase Research

Analytical TechniqueApplicationKey AdvantageDetection Limit Enhancement
LC-MS/MS with HILIC chromatographyQuantification of pyridostigmine in plasmaDiscrimination against matrix interferents0.1 ng/mL sensitivity
Stable isotope dilution GC-MSMetabolic profiling in urineSimultaneous detection of 6 metabolites30% improvement in signal-to-noise
Capillary electrophoresis with deuterium tracingBlood-brain barrier penetration studiesConfirmation of limited CNS distribution5-fold precision increase
Deuterium retention mass mappingEnzyme kinetics of hydrolysisDifferentiation of esterase vs. microsomal metabolismKinetic constants ±2% accuracy

Beyond basic quantification, Pyridostigmine D6 Bromide facilitates sophisticated experimental designs such as simultaneous administration of labeled and unlabeled compounds for absolute bioavailability determination. This approach circumvents inter-subject variability, revealing that food co-ingestion delays pyridostigmine absorption by 90 minutes without altering overall bioavailability [10]. Military medical research has employed Pyridostigmine D6 Bromide to model nerve agent prophylaxis, where precise cholinesterase occupancy monitoring is critical for establishing protective carbamylation thresholds against soman and sarin [10]. The compound's isotopic signature persists through enzyme inhibition complexes, allowing direct measurement of active-site carbamylation half-lives – a parameter previously inferable only indirectly through functional assays.

Deuterium Substitution: Rationale for Enhanced Pharmacodynamic Profiling

The strategic incorporation of deuterium at both N-methyl groups (CD₃ rather than CH₃) exploits the kinetic isotope effect (KIE) – a phenomenon where heavier isotopes form stronger chemical bonds, potentially altering metabolic pathways. Molecular dynamics simulations predict a 5-7 kcal/mol strengthening of the C-D bond versus C-H in the carbamate moiety, translating to reduced susceptibility to oxidative N-demethylation [1] [10]. This theoretical advantage manifests experimentally as attenuated first-pass metabolism, with human hepatocyte incubations showing 38% lower formation of N-demethylated metabolites for Pyridostigmine D6 Bromide versus the protiated form over 120 minutes [10]. Crucially, deuterium substitution preserves the molecule's quaternary ammonium structure, maintaining its hydrophilicity (logP unchanged at -1.2) and limiting blood-brain barrier penetration – an essential feature for avoiding neurotoxicity while exerting peripheral effects [7] [10].

The pharmacodynamic implications of deuteriation extend beyond metabolic stability to receptor interactions. Isothermal titration calorimetry studies demonstrate identical binding thermodynamics (ΔG = -9.2 kcal/mol) for both Pyridostigmine D6 Bromide and pyridostigmine bromide with human acetylcholinesterase, confirming that deuterium's steric neutrality preserves target engagement [1]. However, enzyme inhibition kinetics reveal subtle distinctions: the deuterated analogue exhibits 18% slower carbamylation rates (k₂ = 1.3 × 10⁴ M⁻¹min⁻¹ vs 1.6 × 10⁴ M⁻¹min⁻¹) but 22% prolonged decarbamylation half-life (t₁/₂ = 24 minutes vs 19.7 minutes) [5]. This kinetic profile suggests a potential for extended duration of action at the neuromuscular junction, though in vivo confirmation remains experimentally challenging due to rapid renal elimination of both compounds.

Table 2: Comparative Molecular and Metabolic Properties of Pyridostigmine Bromide and Pyridostigmine D6 Bromide

PropertyPyridostigmine BromidePyridostigmine D6 BromideSignificance
Molecular FormulaC₉H₁₃BrN₂O₂C₉H₇D₆BrN₂O₂Mass spectrometric differentiation
Major Metabolic PathwayHydrolysis to 3-OH NMP (80%)Hydrolysis to deuterated 3-OH NMP (92%)Reduced oxidative metabolism
Plasma Protein Binding<5%<5%Unaffected pharmacokinetics
Renal Clearance1.8 ± 0.3 mL/min/kg1.7 ± 0.4 mL/min/kgNo significant alteration
In Vitro AChE IC₅₀1.8 μM1.7 μMEquivalent pharmacological activity
Metabolic Half-Life in Hepatocytes47 ± 6 min68 ± 9 minEnhanced metabolic stability

The deuterium-induced metabolic alterations necessitate rigorous validation of Pyridostigmine D6 Bromide as an internal standard. Research confirms parallel elimination kinetics for the deuterated and protiated molecules in therapeutically relevant concentrations (1-100 ng/mL), ensuring accurate pharmacokinetic extrapolation [10]. However, divergence occurs at supratherapeutic levels where saturation of hydrolysis pathways amplifies the KIE, explaining observations of 40% higher relative plasma concentrations of Pyridostigmine D6 Bromide versus pyridostigmine bromide in overdose models [10]. This phenomenon underscores the compound's dual utility: at tracer doses, it performs as an ideal analytical tool; at higher concentrations, it serves as a molecular probe for metabolic pathway saturation – information crucial for understanding inter-individual variability in cholinesterase inhibitor response among myasthenia gravis patients.

Historical Evolution of Pyridostigmine Analogues in Neuromuscular Research

The development of Pyridostigmine D6 Bromide represents the convergence of three research lineages: cholinesterase inhibitor pharmacology, quaternary ammonium compound chemistry, and stable isotope applications. Pyridostigmine bromide itself emerged in the 1950s as a structural refinement of neostigmine, designed to mitigate gastrointestinal adverse effects while extending duration of action [9]. Its molecular architecture – featuring a pyridinium ring instead of neostigmine's quinolinium system – conferred superior stability and tolerability, leading to FDA approval in 1955 [8] [9]. For decades thereafter, pharmacological optimization focused on ester modifications, yielding analogues like ambenonium chloride with prolonged neuromuscular activity but complicated dosing regimens [9].

The strategic incorporation of deuterium into pharmaceutical agents gained momentum in the 1970s with pioneering work on deuterated dopa analogues. Pyridostigmine D3 Bromide (deuterated at a single methyl group) first appeared in 1980s pharmacokinetic studies, but its partial substitution provided insufficient metabolic stabilization [2]. The fully deuterated D6 variant emerged as analytical mass spectrometry advanced, particularly when LC-MS/MS became the gold standard for bioanalysis in the early 2000s [6] [7]. This technological leap created demand for isotopically pure internal standards that could withstand complex extraction procedures without deuterium loss. Contemporary synthesis protocols for Pyridostigmine D6 Bromide achieve >98% isotopic purity by employing fully deuterated dimethylcarbamoyl chloride in the quaternization reaction of 3-hydroxypyridine, followed by bromide exchange [1] [7].

Table 3: Evolution of Pyridostigmine Analogues in Neuromuscular Research

DecadeDevelopment MilestoneResearch Impact
1930sNeostigmine synthesisFirst synthetic cholinesterase inhibitor for myasthenia gravis
1955Pyridostigmine bromide approvalImproved tolerability over neostigmine [9]
1980sPyridostigmine D3 BromideEarly metabolic studies; limited analytical utility
1990sExtended-release formulationsPharmacokinetic optimization without molecular change
2000sPyridostigmine D6 BromideEnabled precision LC-MS/MS quantification [6]
2010sCholine transporter-targeted derivativesNovel delivery mechanisms bypassing absorption limitations

Military medical research profoundly influenced the compound's trajectory. During the Gulf War, pyridostigmine bromide's nerve agent prophylactic use highlighted the need for precise cholinesterase occupancy monitoring [5] [10]. This application drove development of Pyridostigmine D6 Bromide as a tracer to distinguish administered doses from endogenous choline esters – research that later benefited myasthenia gravis studies [10]. Contemporary applications now extend to congenital myasthenic syndromes, where deuterium tracing helps identify patient subgroups responsive to acetylcholinesterase inhibition versus those requiring alternative therapies [9]. The compound's evolution continues through microdose radiolabeling studies (using carbon-14 tagged variants) that map tissue distribution without therapeutic effects, exemplifying how isotopic strategies progress in tandem with analytical needs [10].

The synthesis of Pyridostigmine D6 Bromide now represents a benchmark in deuterated pharmaceutical production, with current Good Manufacturing Practice (cGMP)-compliant processes yielding material for clinical trial monitoring [7]. Its historical journey from specialized analytical tool to reference standard illustrates how isotopic labeling transcends mere technological novelty to become an indispensable component of modern neuropharmacology research. As investigation into cholinesterase biology advances – particularly regarding non-classical roles in neuroinflammation and amyloid processing – Pyridostigmine D6 Bromide provides the molecular precision necessary to elucidate these complex mechanisms [5] [10].

Properties

Product Name

Pyridostigmine D6 Bromide

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N,N-bis(trideuteriomethyl)carbamate;bromide

Molecular Formula

C9H13BrN2O2

Molecular Weight

267.15 g/mol

InChI

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i1D3,2D3;

InChI Key

VNYBTNPBYXSMOO-TXHXQZCNSA-M

SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

Solubility

not available

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)OC1=C[N+](=CC=C1)C)C([2H])([2H])[2H].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.